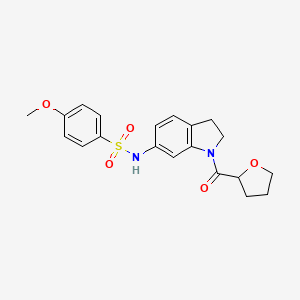

4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c1-26-16-6-8-17(9-7-16)28(24,25)21-15-5-4-14-10-11-22(18(14)13-15)20(23)19-3-2-12-27-19/h4-9,13,19,21H,2-3,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHDDYWJGNEIEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 4-Methoxybenzene

Phosphorus oxychloride (POCl₃) and sulfuric acid (H₂SO₄) react with 4-methoxybenzene to yield 4-methoxybenzenesulfonyl chloride. Critical parameters include:

Amidation of Sulfonyl Chloride

Reaction with ammonium hydroxide (NH₄OH) at 5°C produces 4-methoxybenzenesulfonamide:

$$

\text{4-MeO-C}6\text{H}4\text{-SO}2\text{Cl} + 2\text{NH}4\text{OH} \rightarrow \text{4-MeO-C}6\text{H}4\text{-SO}2\text{NH}2 + \text{NH}4\text{Cl} + \text{H}2\text{O}

$$

The product is obtained as a white solid (m.p. 111.5–112.5°C) after washing and drying.

Functionalization of Indoline at the 1-Position

Synthesis of Tetrahydrofuran-2-Carbonyl Chloride

Tetrahydrofuran-2-carboxylic acid (CAS 16874-33-2) is esterified or converted to its acyl chloride. As per Ambeed’s protocol:

Acylation of Indoline

Indoline’s secondary amine at the 1-position reacts with tetrahydrofuran-2-carbonyl chloride in dichloromethane (DCM) with a base (e.g., DIEA):

$$

\text{Indoline} + \text{Tetrahydrofuran-2-carbonyl chloride} \xrightarrow{\text{DIEA}} \text{1-(Tetrahydrofuran-2-carbonyl)indoline}

$$

The product is purified via silica gel chromatography (ethyl acetate/petroleum ether).

C–H Activation for Sulfonamide Installation at Indoline’s 6-Position

The critical coupling step employs rhodium-catalyzed C–H activation, as demonstrated in CN Patent 110,218,172B.

Reaction Conditions

Mechanistic Pathway

The Rh catalyst facilitates directed C–H bond cleavage at indoline’s 6-position, enabling coupling with 4-methoxybenzenesulfonamide. The reaction proceeds via a proposed metallocycle intermediate, followed by reductive elimination to form the C–N bond.

Workup and Purification

Post-reaction, the mixture is quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via column chromatography (ethyl acetate/petroleum ether, 1:5). Yields exceed 90% for analogous substrates.

Alternative Synthetic Routes

Sequential Functionalization

Alternative approaches involve:

- Sulfonamide installation before acylation: Risks deprotection of the acyl group during sulfonation.

- Protection-deprotection strategies: Use of tert-butoxycarbonyl (Boc) groups for amine protection, though this adds steps and reduces efficiency.

Nucleophilic Aromatic Substitution (NAS)

Activation of indoline’s 6-position via nitration, reduction to aniline, and subsequent reaction with 4-methoxybenzenesulfonyl chloride. However, regioselectivity and harsh conditions limit practicality.

Comparative Analysis of Methods

Scalability and Industrial Considerations

- Catalyst cost: Rhodium-based systems are prohibitive for large-scale production. Nickel or copper catalysts may offer cheaper alternatives but require optimization.

- Solvent choice: 1,2-Dichloroethane’s toxicity necessitates substitution with greener solvents (e.g., cyclopentyl methyl ether).

- Process intensification: Flow chemistry could enhance heat transfer and reduce reaction times for exothermic steps.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Anticancer Applications

The compound has been investigated for its anticancer properties, particularly as a dual-target inhibitor. In studies, derivatives of benzenesulfonamide have shown promising results against various cancer cell lines by targeting specific proteins involved in tumor growth.

- Mechanism of Action : The compound is believed to inhibit both STAT3 and tubulin, which are crucial in cancer cell proliferation. For instance, a derivative known as DL14 demonstrated strong inhibitory activity against A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer) cells with IC50 values of 1.35 μM, 2.85 μM, and 3.04 μM, respectively .

- In Vivo Efficacy : In xenograft models, DL14 inhibited over 80% of tumor growth, indicating its potential for further development as an anticancer agent .

Antibacterial Applications

Research has also explored the antibacterial properties of sulfonamide derivatives, including the target compound. These compounds have exhibited activity against various bacterial strains.

- Antibacterial Activity : In vitro studies have shown that certain derivatives possess significant antibacterial properties. For example, compounds similar to 4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide have been tested against Gram-positive and Gram-negative bacteria, demonstrating effective minimum inhibitory concentrations (MICs) .

Study on Dual-Target Inhibitors

A notable study highlighted the design and optimization of benzenesulfonamide derivatives targeting both STAT3 and tubulin. The results indicated that the dual-target approach could enhance the efficacy of anticancer treatments compared to single-target inhibitors .

Antibacterial Efficacy

Another research effort focused on synthesizing sulfonamide derivatives with enhanced antibacterial properties. The study reported that certain compounds displayed strong activity against E. coli and other pathogens, suggesting their potential as new antibiotic agents .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with sulfonamide and carboxamide derivatives from the evidence, focusing on structural motifs, synthesis, and physicochemical properties.

Key Observations:

Structural Diversity: The target compound’s indoline scaffold differentiates it from indazole () or quinoline () derivatives. The tetrahydrofuran (THF) carbonyl group may enhance solubility compared to purely aromatic substituents (e.g., benzoyl in ). Sulfonamide vs.

Synthesis: Carboxamide derivatives () were synthesized via prolonged reflux (6–50 h) in polar aprotic solvents (DMSO/DMF) with NaOEt, yielding 10–37.5% after chromatography.

Spectral Trends :

- Carbonyl Signals : The THF-carbonyl in the target compound would likely show $^{13}\text{C NMR}$ peaks near $\delta$ 170–175, comparable to the benzoyl carbonyl ($\delta$ 190.5 in ).

- Sulfonamide IR : Sulfonamides typically exhibit strong S=O stretches near 1260 cm$^{-1}$ and 1095 cm$^{-1}$ (observed in ), which would align with the target compound’s IR profile.

Biological Implications :

- While biological data are absent for the target compound, sulfonamides with indazole/indoline scaffolds () are associated with anticancer activity, suggesting possible shared mechanisms. The THF moiety may modulate pharmacokinetics (e.g., metabolic stability) relative to halogenated analogs ().

Biological Activity

4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is , with a molecular weight of approximately 390.4 g/mol. The compound features an indole moiety, a tetrahydrofuran ring, and a benzenesulfonamide group, which contribute to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach starts with the preparation of the indole derivative, followed by the introduction of the tetrahydrofuran-2-carbonyl group, and finally the benzenesulfonamide group. Key reaction conditions include the use of specific catalysts, solvents, and temperature settings to optimize yield and purity.

The biological activity of 4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is primarily attributed to its interaction with specific molecular targets that modulate various biological pathways. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes or proteins involved in cancer progression, although further research is needed to elucidate its precise mechanisms.

Comparative Biological Activity

To better understand the biological activity of 4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide, it is useful to compare it with other related compounds:

| Compound Name | Target | IC50 (μM) | Reference |

|---|---|---|---|

| DL14 | STAT3 & Tubulin | 1.35 (A549) | |

| Doxorubicin | Various Tumors | 37.5 | |

| Compound X | Unknown | 10 |

This table illustrates that while some derivatives show potent activity against cancer cell lines, further studies are necessary to establish the comparative efficacy of 4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide.

Antitumor Activity Evaluation

In a recent evaluation, compounds similar to 4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide were tested for their cytotoxicity against various cancer cell lines. The results indicated that several derivatives exhibited lower IC50 values than traditional chemotherapeutic agents like Doxorubicin, suggesting enhanced efficacy in targeting tumor cells .

Enzyme Inhibition Studies

Studies have also focused on the enzyme inhibition potential of sulfonamide derivatives. For example, compounds were shown to inhibit carbonic anhydrase B effectively, which is crucial for developing treatments for conditions like glaucoma and certain types of cancer. This highlights the importance of understanding the biological interactions at a molecular level.

Q & A

Basic Synthesis and Purification

Q: What are the critical steps and reagents for synthesizing 4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide? A: The synthesis involves:

- Coupling Reactions : Use 4-methoxybenzenesulfonyl chloride and the indoline-6-amine derivative in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

- Tetrahydrofuran Carbonyl Incorporation : React the indoline intermediate with tetrahydrofuran-2-carbonyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Advanced Synthesis: Overcoming Steric Hindrance

Q: How can reaction yields be optimized when steric hindrance from the indolin-6-yl group limits coupling efficiency? A: Strategies include:

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂ with PPh₃) for Suzuki-Miyaura couplings if aryl halides are involved .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactant solubility .

- Microwave-Assisted Synthesis : Reduce reaction time and improve yields under controlled temperature/pressure .

Basic Structural Characterization

Q: What analytical techniques are essential for confirming the structure of this compound? A:

- X-ray Crystallography : Resolve the 3D structure using SHELX software for refinement (e.g., SHELXL-2018 for small-molecule crystallography) .

- Spectroscopy :

Advanced Characterization: Resolving Crystallographic Discrepancies

Q: How to address contradictions in crystallographic data, such as disordered solvent molecules or overlapping electron density? A:

- Data Reprocessing : Use SHELXL’s SQUEEZE function to model solvent-accessible voids .

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for handling twinning in crystals .

- Validation Tools : Cross-check with PLATON or Mercury’s symmetry analysis to detect missed symmetry elements .

Basic Biological Activity and Mechanism

Q: What is the hypothesized biological target and mechanism of action for this compound? A:

- 11β-HSD1 Inhibition : Similar benzenesulfonamides inhibit 11β-hydroxysteroid dehydrogenase type 1, a key enzyme in cortisol metabolism, suggesting potential for treating metabolic disorders (e.g., type 2 diabetes) .

- Anticonvulsant Activity : Structural analogs modulate ion channels (e.g., TRPM8), indicating possible neurological applications .

Advanced Mechanistic Studies: Target Selectivity

Q: How to design experiments to evaluate off-target effects or isoform selectivity (e.g., 11β-HSD1 vs. 11β-HSD2)? A:

- Enzymatic Assays : Use recombinant 11β-HSD1/2 isoforms with cortisol/cortisone conversion assays. Measure IC₅₀ values via HPLC or fluorescence-based detection .

- Molecular Docking : Perform in silico studies (AutoDock Vina) to compare binding affinities with isoform-specific active sites .

- In Vivo Models : Test compound efficacy in Hsd11b1-knockout mice to confirm target specificity .

Basic Structure-Activity Relationship (SAR) Studies

Q: Which structural modifications are prioritized to enhance biological activity? A:

- Sulfonamide Substitution : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to improve enzyme binding .

- Indoline Modifications : Introduce methyl or halogen groups at the indoline 3-position to reduce metabolic degradation .

- Tetrahydrofuran Replacement : Substitute with pyrrolidine or morpholine rings to alter lipophilicity .

Advanced SAR: Computational QSAR Modeling

Q: How to develop a quantitative SAR model for predicting activity against 11β-HSD1? A:

- Descriptor Calculation : Use Multiwfn to compute electronic properties (e.g., HOMO/LUMO energies, electrostatic potential maps) .

- Model Training : Apply partial least squares (PLS) regression on descriptors (e.g., LogP, polar surface area) and experimental IC₅₀ values .

- Validation : Cross-validate with leave-one-out (LOO) methods and external test sets (R² > 0.7 acceptable) .

Data Contradiction Analysis

Q: How to resolve discrepancies in reported bioactivity (e.g., conflicting IC₅₀ values across studies)? A:

- Purity Verification : Re-analyze compound batches via HPLC-MS to rule out impurities (>98% purity required) .

- Assay Standardization : Compare buffer conditions (e.g., pH 7.4 vs. 8.0) and cofactor concentrations (NADPH for 11β-HSD1) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or batch-specific variability .

Advanced Methodological Integration

Q: How to integrate computational and experimental data for mechanism elucidation? A:

- Density Functional Theory (DFT) : Calculate reaction pathways for enzyme inhibition using Gaussian 09 (B3LYP/6-31G* basis set) .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (GROMACS) over 100 ns to assess binding stability .

- Correlative Analysis : Overlay MD trajectories with experimental IC₅₀ trends to identify critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.